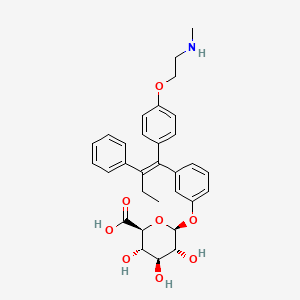

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide

描述

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is a metabolite of tamoxifen, a widely used drug for the treatment and prevention of estrogen receptor-positive breast cancer. This compound is formed through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen, which is one of the active metabolites of tamoxifen. The glucuronidation process enhances the solubility and excretion of the compound from the body.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions often include the presence of UDP-glucuronic acid as the glucuronide donor and a suitable buffer system to maintain the pH.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UGT enzymes. The reaction is carried out in bioreactors under controlled conditions to optimize yield and purity .

化学反应分析

Types of Reactions

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of N-Desmethyl-3-hydroxy Tamoxifen .

Common Reagents and Conditions

The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffered aqueous solution at a pH that is optimal for the enzyme activity .

Major Products

The major product of the glucuronidation reaction is this compound, which is more water-soluble and can be readily excreted from the body .

科学研究应用

Pharmacological Significance

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide plays a critical role in the pharmacokinetics of tamoxifen therapy. The glucuronidation process enhances the solubility and excretion of tamoxifen metabolites, impacting their therapeutic efficacy and safety profiles. Studies have shown that different UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A10 and UGT2B7, are involved in the glucuronidation of tamoxifen metabolites, including this compound .

Table 1: Key UGT Enzymes Involved in Glucuronidation

| UGT Enzyme | Substrate | Activity Level |

|---|---|---|

| UGT1A10 | Endoxifen | High |

| UGT2B7 | 4-OH-Tam | Moderate |

| UGT1A8 | 4-OH-Tam | Moderate |

Clinical Applications

The clinical implications of this compound are significant in the context of breast cancer treatment. Variability in glucuronidation can lead to differences in drug metabolism among patients, influencing treatment outcomes. Genetic polymorphisms in UGT enzymes have been associated with altered metabolite levels, affecting therapeutic efficacy and side effects .

Case Study: Genetic Variability Impacting Treatment Outcomes

In a study involving 132 patients with estrogen receptor-positive breast cancer undergoing tamoxifen therapy, genetic variants of UGT enzymes were linked to significant differences in plasma concentrations of glucuronide metabolites. Patients with specific polymorphisms exhibited lower levels of this compound, correlating with reduced therapeutic effectiveness .

Personalized Medicine

The understanding of how this compound is metabolized can inform personalized treatment strategies for breast cancer patients. By genotyping patients for UGT variants, clinicians can predict individual responses to tamoxifen therapy and adjust dosing accordingly to optimize therapeutic outcomes while minimizing adverse effects .

Research Directions

Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Investigations into its potential roles beyond breast cancer treatment are being explored, including its effects on other hormone-dependent cancers and its interactions with various co-medications .

Table 2: Potential Future Research Areas

| Research Area | Description |

|---|---|

| Hormone-dependent Cancers | Investigating effects on cancers such as ovarian or endometrial cancer. |

| Drug Interaction Studies | Understanding how co-administered drugs affect glucuronidation rates. |

| Long-term Effects | Evaluating the long-term safety profile of glucuronide metabolites in patients. |

作用机制

The mechanism of action of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves its formation through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to the hydroxyl group of the parent compound . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body. This metabolic pathway helps in the detoxification and elimination of tamoxifen metabolites .

相似化合物的比较

Similar Compounds

4-Hydroxy Tamoxifen: Another active metabolite of tamoxifen that undergoes glucuronidation.

N-Desmethyl Tamoxifen: A precursor to N-Desmethyl-3-hydroxy Tamoxifen, which also undergoes glucuronidation.

Endoxifen: A potent active metabolite of tamoxifen that is formed through hydroxylation and subsequent glucuronidation.

Uniqueness

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is unique due to its specific formation pathway and its role in the metabolism and excretion of tamoxifen. Its study provides insights into the pharmacokinetics of tamoxifen and the impact of genetic variations in UGT enzymes on drug metabolism .

生物活性

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is a significant metabolite of tamoxifen, an antiestrogen widely used in the treatment and prevention of breast cancer. Understanding the biological activity of this compound involves examining its synthesis, metabolic pathways, pharmacokinetics, and implications for treatment efficacy.

1. Synthesis and Metabolism

The synthesis of this compound occurs primarily through glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4. This process enhances the compound's water solubility, facilitating its excretion from the body.

Table 1: Key Enzymes Involved in Glucuronidation

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| UGT1A4 | N-Desmethyl-3-hydroxy Tamoxifen | 2.0 | Not specified |

| UGT2B7 | 4-Hydroxytamoxifen | 3.7 | Not specified |

| UGT1A10 | Cis-4-Hydroxytamoxifen | 39.9 | Not specified |

The mechanism of action for this compound primarily involves its formation via glucuronidation of N-desmethyl-3-hydroxy tamoxifen, which is crucial for the detoxification and elimination of tamoxifen and its active metabolites . This metabolic pathway plays a vital role in determining the pharmacokinetics of tamoxifen therapy.

3. Biological Activity and Clinical Implications

Research indicates that the glucuronidation of tamoxifen metabolites is essential for their elimination and may influence therapeutic outcomes. The presence of genetic polymorphisms in UGT enzymes can lead to variations in drug metabolism among individuals, potentially affecting treatment efficacy and toxicity .

Case Study: Genetic Variability in Tamoxifen Metabolism

A study involving patients undergoing tamoxifen therapy revealed that those with specific UGT1A4 variants exhibited altered glucuronidation activity, impacting their serum levels of active metabolites . This suggests that personalized medicine approaches could optimize tamoxifen treatment based on genetic profiling.

4. Research Applications

This compound serves various research purposes:

- Analytical Chemistry : Used as a reference standard for studying tamoxifen metabolism.

- Pharmacogenomics : Investigated for its role in understanding how genetic variations affect drug metabolism.

- Clinical Research : Assists in developing assays to monitor tamoxifen metabolism in patients, contributing to personalized treatment strategies .

5. Conclusion

The biological activity of this compound is integral to understanding the pharmacokinetics of tamoxifen therapy. Its synthesis through glucuronidation highlights the importance of metabolic processes in drug efficacy and safety. Ongoing research into genetic variations affecting glucuronidation will further enhance personalized medicine approaches for breast cancer treatment.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37)/b25-24+/t26-,27-,28+,29-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCUKTJLQVNCRL-QXBBUDDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747563 | |

| Record name | 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206440-83-7 | |

| Record name | 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。